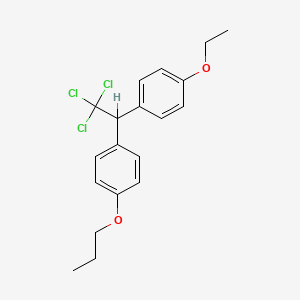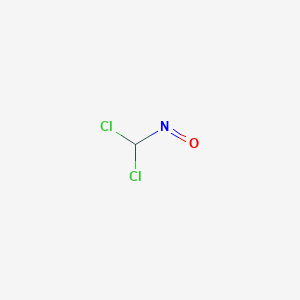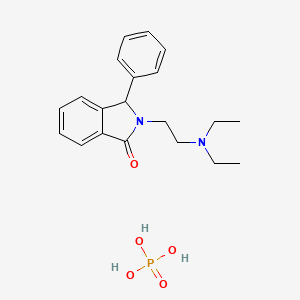
Gitan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gitan is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gitan typically involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form this compound, often using catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using techniques such as preparative liquid chromatography and other purification methods to ensure high purity and yield. The choice of method depends on the desired properties of the final product and the specific requirements of the application.
Analyse Chemischer Reaktionen
Types of Reactions
Gitan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, solvents like ethanol or methanol, controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, more stable compounds.
Wissenschaftliche Forschungsanwendungen
Gitan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Gitan involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which this compound is used.
Eigenschaften
CAS-Nummer |
26070-68-8 |
|---|---|
Molekularformel |
C20H27N2O5P |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2O.H3O4P/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23;1-5(2,3)4/h5-13,19H,3-4,14-15H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
FDDZTBYOCCYZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


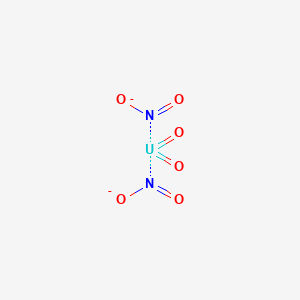
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


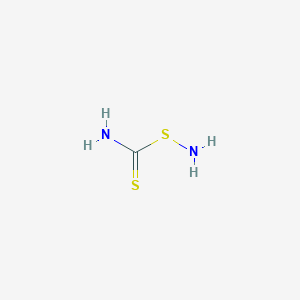
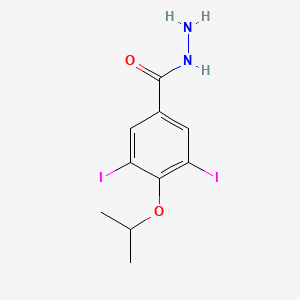
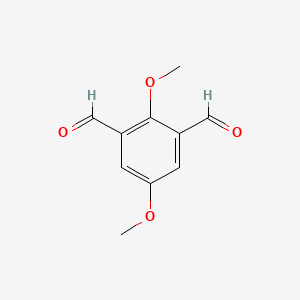


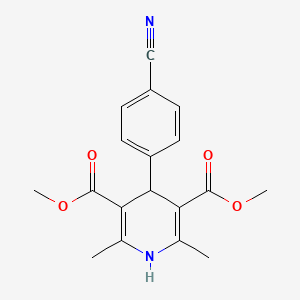
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
